molecular formula C16H14N2O4 B127074 1,8-Dihydroxy-4,5-bis(methylamino)anthraquinone CAS No. 56524-76-6

1,8-Dihydroxy-4,5-bis(methylamino)anthraquinone

Cat. No. B127074
CAS RN: 56524-76-6
M. Wt: 298.29 g/mol
InChI Key: GCAWNTQAMNBDAY-UHFFFAOYSA-N
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Description

The compound 1,8-Dihydroxy-4,5-bis(methylamino)anthraquinone is a derivative of anthraquinone, which is a class of compounds known for their diverse range of biological activities, including anticancer properties. Anthraquinones and their derivatives often function by intercalating DNA and inhibiting topoisomerase II enzyme, which are crucial for cancer cell proliferation .

Synthesis Analysis

The synthesis of anthraquinone derivatives typically involves the condensation and oxidation of precursor compounds. For instance, the synthesis of 1,4-bialiphatic amino-5,8-dihydroxy anthraquinones, which are intermediates in anticancer drugs, is achieved by condensing leuco-1,4,5,8-tetrahydroxyanthraquinone with aliphatic amines . Another example is the synthesis of 1,4-Bis{[2-(dimethylamino)ethyl]amino}-5,8-dihydroxyanthraquinone (AQ4), which uses 2,3-dihydro-1,4,5,8-tetrahydroxyanthraquinone and N,N-dimethylaminoethylamine as raw materials, with optimized reaction conditions to achieve a yield of 67.5% .

Molecular Structure Analysis

The molecular structure of anthraquinone derivatives is characterized by the presence of aminoalkylamino groups and hydroxyl groups on the anthraquinone ring. These functional groups are crucial for the compound's interaction with DNA and its overall biological activity. The presence of hydroxyl groups, in particular, has been shown to influence both the potency of drug-target interactions and the uptake of the drug into cells .

Chemical Reactions Analysis

Anthraquinone derivatives undergo various chemical reactions that are essential for their biological activity. For example, the nitration of dihydroxyanthraquinones like anthrarufin and chrysazin results in the formation of mono-, di-, and tetra-nitrated products, which can be separated and characterized by techniques such as NMR and mass spectrometry . These reactions can modify the biological activity and pharmacological properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of anthraquinone derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of hydroxyl and amino groups can affect the compound's solubility and its ability to penetrate cell membranes, which is critical for its antitumor activity. For example, the uptake of different anthraquinone analogs by cells has been shown to correlate with the number of hydroxyl groups on the aromatic ring, affecting their antiproliferative activity . Additionally, the cytotoxicity of these compounds can be evaluated using various cancer cell lines to determine their potential as anticancer agents .

Scientific Research Applications

Immunological Effects

Anthraquinones, including derivatives similar to 1,8-Dihydroxy-4,5-bis(methylamino)anthraquinone, have shown potential as immunosuppressive agents. A study demonstrated that certain anthraquinones can significantly suppress immune responses both in vitro and in vivo, suggesting their potential use in treating autoimmune diseases and in organ transplantation (Wang et al., 1987).

Anticancer Properties

Several studies have investigated the anticancer properties of anthraquinone derivatives. One research demonstrated the effectiveness of mono- and bis-anthraquinone hydrazones, including derivatives similar to 1,8-Dihydroxy-4,5-bis(methylamino)anthraquinone, in inhibiting cancer cell growth (Sosnovsky & Rao, 1986). Another study synthesized and tested various bis(substituted aminoalkylamino)anthraquinones for their antineoplastic activity, finding significant potential against leukemia and melanoma (Zee-Cheng & Cheng, 1978).

Membrane Transport and Metal Ion Extraction

Anthraquinone derivatives have been studied for their efficiency in membrane transport of metal ions. A specific study found that 9,10-anthraquinones, which are structurally similar to 1,8-Dihydroxy-4,5-bis(methylamino)anthraquinone, are effective carriers for metal ions, with certain derivatives showing specificity for calcium ion transport (Dadfarnia et al., 1993).

Biosorption and Environmental Application

In environmental science, the biosorption characteristics of anthraquinone compounds have been researched. One study explored the use of nonviable Aspergillus oryzae biomass for removing 1,8-dihydroxy anthraquinone from aqueous solutions, demonstrating its effectiveness and potential environmental applications (Zhang et al., 2015).

Lead Ion-Selective Electrodes

Anthraquinone derivatives have also been used to develop selective electrodes for lead ions. A study found that a membrane electrode based on a 9,10-anthraquinone derivative showed a Nernstian response to Pb2+ ions, indicating its potential in analytical applications (Tavakkoli et al., 1998).

Safety And Hazards

The substances in the group of aminoaryl anthraquinones, which includes 1,8-Dihydroxy-4,5-bis(methylamino)anthraquinone, are considered potentially carcinogenic .

Future Directions

The synthetic method of attaching –CH2CO2− as solubilizing groups is likely applicable to other anthraquinone derivatives and other aromatic organics as an inexpensive approach to performance enhancement in energy applications .

properties

IUPAC Name

1,8-dihydroxy-4,5-bis(methylamino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-17-7-3-5-9(19)13-11(7)15(21)12-8(18-2)4-6-10(20)14(12)16(13)22/h3-6,17-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAWNTQAMNBDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)NC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205077
Record name 9,10-Anthracenedione, 4,5-bis(methylamino)-1,8-dihydroxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Dihydroxy-4,5-bis(methylamino)anthraquinone

CAS RN

56524-76-6
Record name 1,8-Dihydroxy-4,5-bis(methylamino)-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56524-76-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Anthracenedione, 4,5-bis(methylamino)-1,8-dihydroxy-
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Record name 9,10-Anthracenedione, 4,5-bis(methylamino)-1,8-dihydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-dihydroxy-4,5-bis(methylamino)anthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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